molecular formula C14H21NO2 B13494586 Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13494586
M. Wt: 235.32 g/mol
InChI Key: IEYUOQYMYACRBP-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate: is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tropinone

Uniqueness: Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C14H21NO2/c1-5-10-8-11-6-7-12(9-10)15(11)13(16)17-14(2,3)4/h1,10-12H,6-9H2,2-4H3

InChI Key

IEYUOQYMYACRBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#C

Origin of Product

United States

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